molecular formula C23H18BrNO5 B11254140 6-bromo-7'-hydroxy-8'-(pyrrolidin-1-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione

6-bromo-7'-hydroxy-8'-(pyrrolidin-1-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B11254140
M. Wt: 468.3 g/mol
InChI Key: DNKCLMNKGHTCSC-UHFFFAOYSA-N
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Description

6-Bromo-7’-hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound that belongs to the class of bichromene derivatives This compound is characterized by the presence of a bromine atom, a hydroxy group, and a pyrrolidinylmethyl group attached to a bichromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7’-hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).

    Pyrrolidinylmethylation: The pyrrolidinylmethyl group can be attached via a nucleophilic substitution reaction using pyrrolidine and formaldehyde in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7’-hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a de-brominated bichromene derivative.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

6-Bromo-7’-hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-7’-hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

6-Bromo-7’-hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione can be compared with other bichromene derivatives, such as:

    6-Bromo-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione: Lacks the pyrrolidinylmethyl group, which may result in different biological activities.

    7’-Hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione: Lacks the bromine atom, which may affect its reactivity and interactions with molecular targets.

The presence of the bromine atom and the pyrrolidinylmethyl group in 6-bromo-7’-hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C23H18BrNO5

Molecular Weight

468.3 g/mol

IUPAC Name

4-(6-bromo-2-oxochromen-3-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C23H18BrNO5/c24-14-3-6-20-13(9-14)10-17(23(28)29-20)16-11-21(27)30-22-15(16)4-5-19(26)18(22)12-25-7-1-2-8-25/h3-6,9-11,26H,1-2,7-8,12H2

InChI Key

DNKCLMNKGHTCSC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=C(C=CC(=C5)Br)OC4=O)O

Origin of Product

United States

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